5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1-(2-propan-2-ylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)16-6-4-5-7-17(16)23-19(14-8-10-15(21)11-9-14)18(20(24)25)13(3)22-23/h4-12H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJMVCLJBALTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be carried out using carbon dioxide under high pressure and temperature or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of each step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Molecular Properties
Pyrazole derivatives differ primarily in their substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogs from the evidence:
Crystallographic and Physicochemical Stability
- The 2,4-dichlorophenyl derivative crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å, and c = 11.4664 Å . This structural rigidity contrasts with the more flexible 4-butylphenyl analog, which may adopt variable conformations in solution .
- Chlorine substituents increase molecular weight and polarity, impacting solubility. For example, the 2,4-dichlorophenyl derivative has a logP ~4.5 (predicted), while the 4-butylphenyl analog has logP ~5.2 .
Biological Activity
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular structure, which features a pyrazole ring substituted with a 4-chlorophenyl group and an isopropylphenyl moiety. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its efficacy against glioblastoma, a highly aggressive form of brain cancer. In vitro studies demonstrated that the compound inhibits the growth of glioma cell lines significantly while showing low cytotoxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
A specific study reported that the compound exhibited potent activity against primary patient-derived glioblastoma stem cells, significantly inhibiting their neurosphere formation. This suggests that the compound may target cancer stem cells, which are often resistant to conventional therapies .
Kinase Inhibition
The mechanism of action involves the inhibition of specific kinases associated with oncogenic pathways. The compound has been shown to inhibit AKT2 (also known as PKBβ), a critical player in many cancers, including glioma. In screening against 139 purified kinases, it demonstrated low micromolar activity against AKT2, indicating its potential as a targeted therapy for malignancies driven by aberrant AKT signaling .
Table 1: Summary of Biological Activities
Case Studies
In an experimental setup involving patient-derived glioma cells, the compound was administered at varying concentrations to assess its growth-inhibitory effects. The results indicated that at concentrations above 5 µM, there was a significant reduction in cell viability compared to control groups. Furthermore, the IC50 values for AKT2 were determined to be approximately 12 µM, showcasing its potency in inhibiting this critical kinase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can lead to variations in biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with target proteins like kinases.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances kinase inhibition |
| Isopropylphenyl | Contributes to selectivity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
